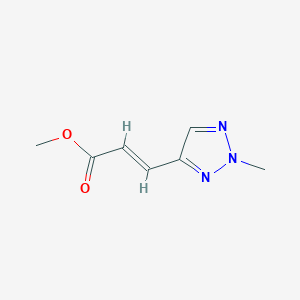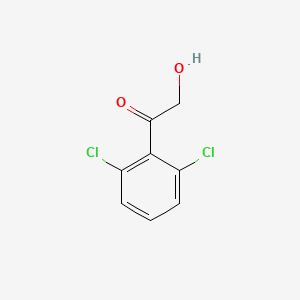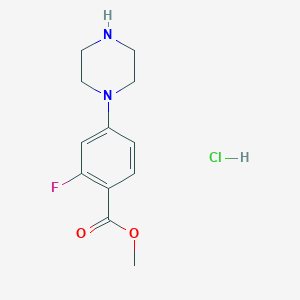
Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride: is a chemical compound with the molecular formula C12H15ClFN2O2. It is a derivative of benzoate, featuring a piperazine ring substituted at the 4-position and a fluorine atom at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-nitrobenzoic acid and piperazine.
Esterification: The carboxylic acid group of 2-fluoro-4-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-fluoro-4-nitrobenzoate.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding methyl 2-fluoro-4-aminobenzoate.
Substitution: The amine group is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form methyl 2-fluoro-4-(piperazin-1-yl)benzoate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, especially targeting the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Chemistry: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
- Methyl 3-fluoro-4-(piperazin-1-yl)benzoate
- Methyl 4-(piperazin-1-yl)benzoate hydrochloride
- Methyl 4-[2-(piperazin-1-yl)ethoxy]benzoate hydrochloride
Comparison:
- Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is unique due to the presence of the fluorine atom at the 2-position, which significantly influences its chemical reactivity and biological activity.
- Methyl 3-fluoro-4-(piperazin-1-yl)benzoate has the fluorine atom at the 3-position, leading to different steric and electronic effects.
- Methyl 4-(piperazin-1-yl)benzoate hydrochloride lacks the fluorine atom, resulting in different pharmacokinetic properties.
- Methyl 4-[2-(piperazin-1-yl)ethoxy]benzoate hydrochloride features an ethoxy group, altering its solubility and reactivity.
Propriétés
Formule moléculaire |
C12H16ClFN2O2 |
|---|---|
Poids moléculaire |
274.72 g/mol |
Nom IUPAC |
methyl 2-fluoro-4-piperazin-1-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H |
Clé InChI |
JKNBRJXBNTYKRR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
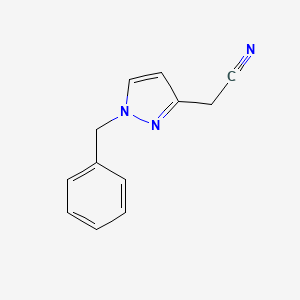

![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
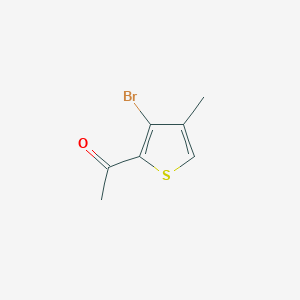

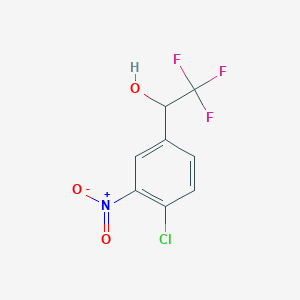
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
